![molecular formula C9H8N2O2 B1353909 (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol CAS No. 5543-33-9](/img/structure/B1353909.png)
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
Overview
Description
“(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol” is a chemical compound with the CAS Number: 5543-33-9 . It has a molecular weight of 176.17 . The IUPAC name for this compound is the same as its common name . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a melting point of 58-60°C . .Scientific Research Applications
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, including those similar to (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol, has been studied. These compounds undergo ring photoisomerization to 1,3,4-oxadiazoles upon irradiation at specific wavelengths, indicating potential applications in photochemistry and molecular rearrangements (Buscemi et al., 1988).
Photoinduced Molecular Rearrangements
In a related study, the photochemistry of certain 1,2,4-oxadiazoles was explored in the presence of sulfur nucleophiles. This research revealed a photo-induced redox reaction leading to the synthesis of 1,2,4-thiadiazoles, a process significant for synthetic methodologies in chemical research (Vivona et al., 1997).
Synthesis and Characterization
Another study focused on synthesizing and characterizing specific 1,2,4-oxadiazole derivatives. This research adds to the understanding of the chemical properties and potential applications of these compounds in areas like material science or medicinal chemistry (Wu et al., 2000).
Role in Crystal Packing
The functional role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives was investigated, emphasizing the significance of these interactions in supramolecular chemistry. This research can inform the design of new materials with specific structural properties (Sharma et al., 2019).
Antibacterial Properties
A series of 1,2,4-oxadiazole derivatives were synthesized and examined for their antibacterial properties. This research provides insights into the potential of these compounds in developing new antimicrobial agents (Rai et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely interact with various proteins or enzymes involved in the life cycle of these pathogens.
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets. The compound might inhibit the function of its targets, leading to the death of the pathogen or the cessation of its growth.
Pharmacokinetics
Its molecular weight (17617 g/mol) suggests that it could be well-absorbed in the body The presence of the polar hydroxyl group might also influence its distribution and excretion
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol. For instance, its stability might be affected by storage temperature
properties
IUPAC Name |
(3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRXFZFSPXHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502907 | |
Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5543-33-9 | |
Record name | (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-phenyl-1,2,4-oxadiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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